Cas no 1184130-25-3 (1-(2-phenylethyl)cyclopentan-1-amine)
1-(2-phenylethyl)cyclopentan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-phenylethyl)cyclopentan-1-amine
- 1184130-25-3
- EN300-1860750
- SCHEMBL21058245
-
- Inchi: 1S/C13H19N/c14-13(9-4-5-10-13)11-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,14H2
- InChI Key: HZENSYPVONJUFS-UHFFFAOYSA-N
- SMILES: NC1(CCC2C=CC=CC=2)CCCC1
Computed Properties
- Exact Mass: 189.151749610g/mol
- Monoisotopic Mass: 189.151749610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 26Ų
1-(2-phenylethyl)cyclopentan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1860750-0.05g |
1-(2-phenylethyl)cyclopentan-1-amine |
1184130-25-3 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1860750-0.1g |
1-(2-phenylethyl)cyclopentan-1-amine |
1184130-25-3 | 0.1g |
$615.0 | 2023-09-18 | ||
| Enamine | EN300-1860750-0.25g |
1-(2-phenylethyl)cyclopentan-1-amine |
1184130-25-3 | 0.25g |
$642.0 | 2023-09-18 | ||
| Enamine | EN300-1860750-0.5g |
1-(2-phenylethyl)cyclopentan-1-amine |
1184130-25-3 | 0.5g |
$671.0 | 2023-09-18 | ||
| Enamine | EN300-1860750-1.0g |
1-(2-phenylethyl)cyclopentan-1-amine |
1184130-25-3 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1860750-2.5g |
1-(2-phenylethyl)cyclopentan-1-amine |
1184130-25-3 | 2.5g |
$1370.0 | 2023-09-18 | ||
| Enamine | EN300-1860750-5.0g |
1-(2-phenylethyl)cyclopentan-1-amine |
1184130-25-3 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1860750-10.0g |
1-(2-phenylethyl)cyclopentan-1-amine |
1184130-25-3 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1860750-1g |
1-(2-phenylethyl)cyclopentan-1-amine |
1184130-25-3 | 1g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1860750-5g |
1-(2-phenylethyl)cyclopentan-1-amine |
1184130-25-3 | 5g |
$2028.0 | 2023-09-18 |
1-(2-phenylethyl)cyclopentan-1-amine Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 1-(2-phenylethyl)cyclopentan-1-amine
1-(2-phenylethyl)cyclopentan-1-amine: A Comprehensive Overview
1-(2-phenylethyl)cyclopentan-1-amine (CAS No. 1184130-25-3) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry. This compound has garnered attention due to its unique structural properties and potential for further functionalization. In this article, we delve into the chemical structure, synthesis methods, applications, and recent advancements related to 1-(2-phenylethyl)cyclopentan-1-amine.
The molecular structure of 1-(2-phenylethyl)cyclopentan-1-amine consists of a cyclopentane ring substituted with an amino group (-NH₂) at the 1-position and a 2-phenylethyl group at the same position. This substitution pattern imparts unique electronic and steric properties to the molecule. The cyclopentane ring provides rigidity, while the phenethyl group introduces aromaticity and hydrophobicity. These characteristics make cyclopentanamine derivatives valuable in drug design and material synthesis.
Recent studies have highlighted the importance of cyclopentanamines in medicinal chemistry. Researchers have explored their role as building blocks for bioactive molecules, particularly in the development of peptide mimetics and enzyme inhibitors. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that 1-(2-phenylethyl)cyclopentan-1-amine derivatives exhibit potent inhibitory activity against certain kinases, making them promising candidates for anticancer drug development.
The synthesis of cyclopentanamines has evolved significantly over the years. Traditional methods involve the Curtius rearrangement or the use of aziridine intermediates. However, modern approaches leverage catalytic asymmetric synthesis to achieve high enantioselectivity, which is crucial for drug development. A 2023 paper in *Nature Catalysis* reported a novel palladium-catalyzed method for synthesizing cyclopentanamines, which significantly improves yield and selectivity.
In terms of applications, cyclopentanamines are widely used in polymer chemistry as surfactants and dispersants due to their amphiphilic nature. Their ability to form stable emulsions makes them valuable in industries such as coatings and textiles. Additionally, cyclopentane derivatives are employed in the synthesis of advanced materials like stimuli-responsive polymers and self-healing materials.
Recent advancements in computational chemistry have further enhanced our understanding of cyclopentanamines' properties. Molecular dynamics simulations have revealed insights into their conformational flexibility and interaction patterns with biological targets. These findings are instrumental in designing more efficient drug delivery systems and bioactive molecules.
In conclusion, 1-(2-phenylethyl)cyclopentan-1-amine (CAS No. 1184130-25-3) is a multifaceted compound with immense potential across diverse scientific domains. Its unique structure, coupled with recent innovations in synthesis and application techniques, positions it as a key player in future research and industrial developments.
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